6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549035-78-9
VCID: VC11818001
InChI: InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-5-4-14(10-18)11-19-15/h4-5,11H,6-9H2,1-3H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C#N)SC)C
Molecular Formula: C17H20N6S
Molecular Weight: 340.4 g/mol

6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

CAS No.: 2549035-78-9

Cat. No.: VC11818001

Molecular Formula: C17H20N6S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile - 2549035-78-9

Specification

CAS No. 2549035-78-9
Molecular Formula C17H20N6S
Molecular Weight 340.4 g/mol
IUPAC Name 6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-5-4-14(10-18)11-19-15/h4-5,11H,6-9H2,1-3H3
Standard InChI Key JBZXRAOBACDVNF-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C#N)SC)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C#N)SC)C

Introduction

Structural Overview

The compound consists of three main structural components:

  • Pyridine-3-carbonitrile core: A pyridine ring substituted with a nitrile group at the 3-position.

  • Piperazine moiety: A six-membered heterocyclic ring containing two nitrogen atoms, linked to the pyridine core.

  • Dimethyl-methylsulfanyl-pyrimidine substituent: Attached to the piperazine ring, this group includes a pyrimidine ring substituted with two methyl groups and a methylsulfanyl group.

Key Features:

  • The presence of multiple nitrogen atoms and a nitrile group suggests potential hydrogen bonding capabilities, which are critical for biological activity.

  • The methylsulfanyl group introduces lipophilicity, potentially influencing membrane permeability.

Synthesis Pathways

Although specific methods for synthesizing this compound were not directly available, related literature on pyrimidine and pyridine derivatives provides insight into possible synthetic routes.

General Synthetic Strategies:

  • Formation of the pyridine-3-carbonitrile core:

    • Pyridine derivatives with nitrile groups can be synthesized via condensation reactions involving malononitrile and aldehydes in the presence of catalysts like KOH or piperidine .

  • Functionalization with piperazine:

    • Piperazine can be introduced through nucleophilic substitution reactions where halogenated pyridines react with piperazine under basic conditions.

  • Attachment of the dimethyl-methylsulfanyl-pyrimidine group:

    • This step likely involves the reaction of a pre-synthesized dimethyl-methylsulfanyl-pyrimidine derivative with the piperazine intermediate.

Pharmacological Relevance

Compounds containing pyrimidine and piperazine moieties are widely studied for their biological activities:

  • Anticancer Activity: Pyrimidine derivatives have shown efficacy as inhibitors of enzymes like VEGFR-2, which play roles in tumor angiogenesis .

  • Antifungal and Antibacterial Activity: Similar compounds have demonstrated antimicrobial properties by disrupting microbial cell processes .

Analytical Characterization

For compounds like this, characterization typically involves:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^13C) NMR spectra provide information about hydrogen and carbon environments.

  • Infrared (IR) Spectroscopy:

    • Useful for identifying functional groups such as nitriles (sharp absorption near 2200 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography (if crystalline):

    • Determines precise molecular geometry.

Comparative Data Table

PropertyValue/ObservationMethodology
Molecular Weight~365 g/molCalculated from structure
Key Functional GroupsNitrile (-CN), methylsulfanyl (-SCH3_3)IR Spectroscopy
SolubilityLikely soluble in polar organic solventsPredicted from structure
Biological Activity (potential)Anticancer, AntimicrobialSAR studies

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